molecular formula C12H14INO3 B8172322 (4-Iodo-3-methoxyphenyl)(morpholino)methanone

(4-Iodo-3-methoxyphenyl)(morpholino)methanone

Cat. No.: B8172322
M. Wt: 347.15 g/mol
InChI Key: VGNZLVRCTABGPS-UHFFFAOYSA-N
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Description

(4-Iodo-3-methoxyphenyl)(morpholino)methanone is an organic compound that features a combination of an iodo-substituted methoxyphenyl group and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-3-methoxyphenyl)(morpholino)methanone typically involves the reaction of 4-iodo-3-methoxybenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Starting Materials: 4-Iodo-3-methoxybenzoyl chloride and morpholine.

    Reaction Conditions: The reaction is conducted in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The 4-iodo-3-methoxybenzoyl chloride is added dropwise to a solution of morpholine in the solvent, and the mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-3-methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the carbonyl group.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted phenyl derivatives can be formed.

    Oxidation Products: Aldehydes, carboxylic acids, or quinones.

    Reduction Products: Alcohols or amines.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

(4-Iodo-3-methoxyphenyl)(morpholino)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.

    Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Chemical Biology: The compound serves as a probe in biochemical assays to investigate cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of (4-Iodo-3-methoxyphenyl)(morpholino)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodo and methoxy groups can enhance its binding affinity and selectivity towards these targets. The morpholino group can improve the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    (4-Iodo-3-methoxyphenyl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (4-Iodo-3-methoxyphenyl)(pyrrolidino)methanone: Contains a pyrrolidine ring instead of a morpholine ring.

    (4-Iodo-3-methoxyphenyl)(azepano)methanone: Features an azepane ring in place of the morpholine ring.

Uniqueness

(4-Iodo-3-methoxyphenyl)(morpholino)methanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the iodo and methoxy groups with the morpholine ring enhances its versatility in various chemical reactions and applications. The morpholine ring also contributes to the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(4-iodo-3-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c1-16-11-8-9(2-3-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNZLVRCTABGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCOCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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